molecular formula C23H28N2O2 B10914764 (16E)-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol

(16E)-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol

Cat. No.: B10914764
M. Wt: 364.5 g/mol
InChI Key: IHDFXAYYAHEPNS-RVDMUPIBSA-N
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Description

13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes a pyrazole ring and a cyclopenta[a]phenanthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or β-ketoesters . For the specific compound , the synthetic route may involve the condensation of a suitable hydrazine with a cyclopenta[a]phenanthrene derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of pyrazole derivatives can be achieved through various methods, including microwave-assisted synthesis and ultrasound-assisted synthesis. These methods offer advantages such as reduced reaction times and higher yields . The choice of method depends on the desired scale of production and the specific requirements of the compound being synthesized.

Chemical Reactions Analysis

Types of Reactions

13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . Similarly, its antimalarial activity is linked to its ability to disrupt the life cycle of the Plasmodium parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-METHYL-16-[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL is unique due to its complex structure and diverse pharmacological effects. Its combination of a pyrazole ring and a cyclopenta[a]phenanthrene core sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

(16E)-13-methyl-16-[(2-methylpyrazol-3-yl)methylidene]-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C23H28N2O2/c1-23-9-7-19-18-6-4-17(26)12-14(18)3-5-20(19)21(23)13-15(22(23)27)11-16-8-10-24-25(16)2/h4,6,8,10-12,19-22,26-27H,3,5,7,9,13H2,1-2H3/b15-11+

InChI Key

IHDFXAYYAHEPNS-RVDMUPIBSA-N

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=NN4C)/C2O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=NN4C)C2O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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